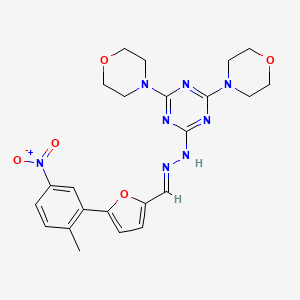![molecular formula C18H17NO3 B5887804 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MPI or 3-MeO-PI, is a novel indole derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been explored for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In the field of materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Studies have shown that this compound can be used as an electron transport material in OLEDs, leading to improved device performance.
Wirkmechanismus
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied. In cancer cells, it has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, leading to apoptosis. In neurons, it has been shown to protect against oxidative stress and inflammation by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of certain enzymes. In neurons, it protects against oxidative stress and inflammation by activating certain signaling pathways. In OLEDs, it acts as an electron transport material, leading to improved device performance.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde. In medicinal chemistry, further studies are needed to fully elucidate its anticancer properties and potential use as a neuroprotective agent. In materials science, further studies are needed to optimize its use as an electron transport material in OLEDs. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxyphenol with 2-chloroethylindole-3-carboxaldehyde in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-5-4-6-16(11-15)22-10-9-19-12-14(13-20)17-7-2-3-8-18(17)19/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJJAKXNKDYCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
methylene diacetate](/img/structure/B5887748.png)
![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)